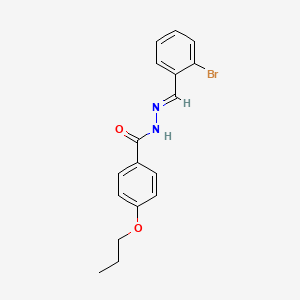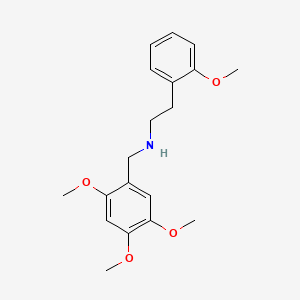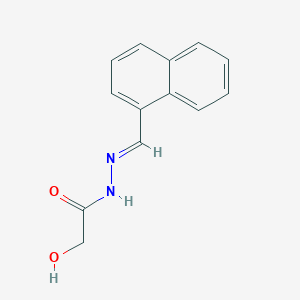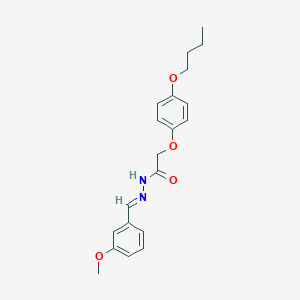
N'-(3-bromobenzylidene)-2-(4-chlorophenyl)acetohydrazide
Vue d'ensemble
Description
N'-(3-bromobenzylidene)-2-(4-chlorophenyl)acetohydrazide, also known as BBCA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of hydrazones and has been found to exhibit various biological activities. In
Mécanisme D'action
The mechanism of action of N'-(3-bromobenzylidene)-2-(4-chlorophenyl)acetohydrazide is not fully understood. However, it has been proposed that N'-(3-bromobenzylidene)-2-(4-chlorophenyl)acetohydrazide exerts its biological activities by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids. This leads to the inhibition of DNA replication and cell division, ultimately resulting in the death of cancer cells. N'-(3-bromobenzylidene)-2-(4-chlorophenyl)acetohydrazide has also been found to induce the generation of reactive oxygen species (ROS), which can cause oxidative damage to cancer cells.
Biochemical and Physiological Effects:
N'-(3-bromobenzylidene)-2-(4-chlorophenyl)acetohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, leading to the inhibition of DNA replication and cell division. N'-(3-bromobenzylidene)-2-(4-chlorophenyl)acetohydrazide has also been found to induce apoptosis in cancer cells. Moreover, it has been found to possess anti-inflammatory and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(3-bromobenzylidene)-2-(4-chlorophenyl)acetohydrazide has several advantages for lab experiments. It is easy to synthesize and has been found to exhibit potent biological activities. Moreover, it can be easily modified to obtain derivatives with improved properties. However, there are some limitations to the use of N'-(3-bromobenzylidene)-2-(4-chlorophenyl)acetohydrazide in lab experiments. It is highly toxic and requires careful handling. Moreover, its mechanism of action is not fully understood, which limits its potential applications.
Orientations Futures
There are several future directions for the study of N'-(3-bromobenzylidene)-2-(4-chlorophenyl)acetohydrazide. One possible direction is to explore its potential as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to elucidate its mechanism of action and to identify the molecular targets of N'-(3-bromobenzylidene)-2-(4-chlorophenyl)acetohydrazide. Moreover, the synthesis of derivatives of N'-(3-bromobenzylidene)-2-(4-chlorophenyl)acetohydrazide with improved properties should be explored. Finally, the potential applications of N'-(3-bromobenzylidene)-2-(4-chlorophenyl)acetohydrazide in other areas, such as antifungal and antibacterial agents, should be investigated.
Conclusion:
In conclusion, N'-(3-bromobenzylidene)-2-(4-chlorophenyl)acetohydrazide, or N'-(3-bromobenzylidene)-2-(4-chlorophenyl)acetohydrazide, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It has been found to exhibit various biological activities, including antitumor, antifungal, and antibacterial activities. N'-(3-bromobenzylidene)-2-(4-chlorophenyl)acetohydrazide has also been shown to possess anti-inflammatory and analgesic properties. Moreover, it has been found to inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells. Further studies are needed to elucidate its mechanism of action and to identify the molecular targets of N'-(3-bromobenzylidene)-2-(4-chlorophenyl)acetohydrazide.
Applications De Recherche Scientifique
N'-(3-bromobenzylidene)-2-(4-chlorophenyl)acetohydrazide has been extensively studied for its potential applications in scientific research. It has been found to exhibit antitumor, antifungal, and antibacterial activities. N'-(3-bromobenzylidene)-2-(4-chlorophenyl)acetohydrazide has also been shown to possess anti-inflammatory and analgesic properties. Moreover, it has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. N'-(3-bromobenzylidene)-2-(4-chlorophenyl)acetohydrazide has also been found to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O/c16-13-3-1-2-12(8-13)10-18-19-15(20)9-11-4-6-14(17)7-5-11/h1-8,10H,9H2,(H,19,20)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMKMYZZFMHWEW-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-(4-chlorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-4-methyl-2-quinolinamine](/img/structure/B3868672.png)
![methyl [(1-benzyl-1H-imidazol-2-yl)thio]acetate](/img/structure/B3868679.png)
![4-(dimethylamino)benzaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3868684.png)
![3-(3,4-difluorophenyl)-5-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3868689.png)



![2-[4-(8-methoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethanol](/img/structure/B3868722.png)
![4-bromobenzaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B3868728.png)

![N-(4-methylphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3868739.png)
![2-(1-naphthyl)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B3868758.png)